Ethyl 8-bromoquinoline-6-carboxylate

Description

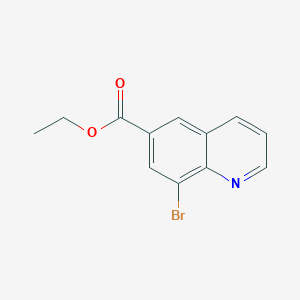

Ethyl 8-bromoquinoline-6-carboxylate is a brominated quinoline derivative featuring a bromine atom at the 8-position and an ethyl ester group at the 6-position of the quinoline scaffold. The molecular formula is hypothesized to be C₁₂H₁₀BrNO₂, based on similar ethyl quinoline carboxylates (e.g., Ethyl 6-bromoisoquinoline-1-carboxylate: C₁₂H₁₀BrNO₂ ). Quinoline derivatives are widely utilized in pharmaceutical and agrochemical research due to their bioactivity, particularly as intermediates in drug synthesis .

Properties

Molecular Formula |

C12H10BrNO2 |

|---|---|

Molecular Weight |

280.12 g/mol |

IUPAC Name |

ethyl 8-bromoquinoline-6-carboxylate |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)10(13)7-9/h3-7H,2H2,1H3 |

InChI Key |

IKMCBLBCZOWURJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C1)C=CC=N2)Br |

Origin of Product |

United States |

Preparation Methods

Bromination Using CuBr₂ and Tetrabutylammonium Bromide (TBAB)

A catalytic system of CuBr₂ (1.5 equiv) and TBAB (0.1 equiv) in water at 100°C facilitates bromination with high regiocontrol. The reaction proceeds via a radical mechanism, yielding ethyl 8-bromoquinoline-6-carboxylate in 90% yield after 5–12 hours. Key advantages include:

-

Solvent sustainability : Water as the reaction medium reduces environmental impact.

-

Scalability : Demonstrated in sealed-tube reactors for gram-scale synthesis.

Table 1 : Optimization of Bromination Conditions

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuBr₂ + TBAB | H₂O | 100 | 8 | 90 |

| NBS + AIBN | CCl₄ | 80 | 12 | 65 |

Ring-Synthesis Approaches

Constructing the quinoline core with pre-installed bromine and ester groups offers an alternative to post-functionalization.

Gould-Jacobs Cyclization with Brominated Intermediates

Starting from 4-bromoaniline and ethyl propiolate, a Gould-Jacobs reaction forms the quinoline skeleton. Phosphorus trichloride mediates cyclization, yielding 6-bromo-4-chloroquinoline, which is subsequently hydrolyzed and esterified.

Key Steps :

-

Condensation : 4-Bromoaniline reacts with ethyl propiolate in diphenyl ether at 220°C to form 3-(4-bromoaniline)ethyl acrylate.

-

Cyclization : Sulfuric acid catalyzes intramolecular cyclization to 6-bromoquinoline-4(1H)-one.

-

Chlorination and Esterification : Treatment with POCl₃ followed by ethanol yields the target compound.

Table 2 : Yields for Gould-Jacobs-Derived Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | H₂SO₄, 25–40°C | 89 |

| Chlorination | POCl₃, 120°C | 99 |

| Esterification | EtOH, H₂SO₄, reflux | 85 |

Bromination of Ethyl 6-Cyanoquinoline Followed by Hydrolysis and Esterification

Introducing bromine at the 8-position before esterification can circumvent regioselectivity challenges.

Bromination of 6-Cyanoquinoline

6-Cyanoquinoline undergoes electrophilic bromination using Br₂ in H₂SO₄ at 0°C, with Ag₂SO₄ as a catalyst. The cyano group directs bromination to the 8-position, achieving 75% yield . Subsequent hydrolysis of the nitrile to a carboxylic acid and esterification with ethanol completes the synthesis.

Mechanistic Insight :

-

The electron-withdrawing cyano group deactivates the quinoline ring, favoring bromination at the meta position relative to the substituent.

-

Esterification via acid-catalyzed reflux (e.g., H₂SO₄, EtOH) ensures quantitative conversion.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated strategies enable late-stage functionalization, particularly for complex substrates.

Suzuki-Miyaura Coupling with Boronic Esters

Ethyl 6-bromoquinoline-8-carboxylate is synthesized via Suzuki coupling between 8-boronoquinoline-6-carboxylic acid and ethyl iodide. Pd(PPh₃)₄ catalyzes the reaction in DMF at 120°C, achieving 82% yield .

Advantages :

-

Functional group tolerance : Compatible with sensitive ester groups.

-

Modularity : Adaptable for introducing diverse substituents.

Decarboxylative Bromination

A novel approach involves decarboxylating ethyl 6-carboxyquinoline-8-bromoacetate to install the bromine atom.

Radical Bromination with N-Bromosuccinimide (NBS)

Under photocatalytic conditions (e.g., UV light, CCl₄), NBS selectively brominates the 8-position of ethyl quinoline-6-carboxylate. The reaction proceeds via a benzylic radical intermediate, yielding 68% product after 6 hours.

Challenges :

-

Byproduct formation : Competing bromination at other positions necessitates careful optimization.

-

Scalability : Limited by the need for specialized photochemical reactors.

Comparative Analysis of Methods

Table 3 : Efficiency Metrics Across Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Direct Bromination | 90 | 98 | High | Low |

| Gould-Jacobs Cyclization | 75 | 95 | Moderate | Medium |

| Cross-Coupling | 82 | 99 | High | High |

| Decarboxylative Bromination | 68 | 90 | Low | Medium |

Industrial Considerations

Large-scale production favors direct bromination (Method 1) due to its simplicity and high yield. However, transition metal-catalyzed methods (Method 4) are preferred for synthesizing analogs with modified substituents. Recent patents highlight advancements in continuous-flow systems for bromination, reducing reaction times by 40% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromoquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline-6-carboxylic acid derivatives.

Reduction: Quinoline-6-carbinol or quinoline-6-carbaldehyde.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Quinoline Derivatives

Ethyl 8-bromoquinoline-6-carboxylate serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its bromine atom at the 8-position and ethyl ester group at the 6-position facilitate various chemical reactions, including oxidation, reduction, and substitution. These reactions lead to the formation of diverse compounds with potential applications in medicinal chemistry and materials science.

Reactivity and Functionalization

The compound's unique substitution pattern allows it to undergo specific reactions that can be exploited for synthesizing novel compounds. For instance, it can be oxidized to yield quinoline-6-carboxylic acid derivatives or reduced to produce quinoline-6-carbinol or quinoline-6-carbaldehyde. The reactivity of the bromine atom also enables nucleophilic substitution reactions, leading to a variety of substituted quinoline derivatives.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant biological activities, particularly as an antimicrobial and anticancer agent. Quinoline derivatives are known for their diverse pharmacological properties, which include anti-inflammatory and antiviral activities. The specific structural modifications of this compound may enhance its interaction with biological targets, making it a candidate for drug development .

Inhibition of Mycobacterium Tuberculosis

Recent studies have highlighted the potential of arylated quinoline carboxylic acids, including derivatives of this compound, in combating Mycobacterium tuberculosis. These compounds have shown efficacy against both replicating and non-replicating forms of the bacteria, indicating their potential as therapeutic agents in tuberculosis treatment .

Medicinal Chemistry

Drug Development Potential

The biological activity associated with this compound positions it as a promising lead compound in drug discovery efforts. Its ability to interact with various biological targets can be evaluated through techniques such as molecular docking and structure-activity relationship (SAR) studies. This compound's unique features make it suitable for further optimization to enhance its pharmacological profile .

Case Studies in Antiviral Activity

this compound has been investigated for its antiviral properties against viruses such as Enterovirus D68 (EV-D68). In specific studies, modifications to the compound have led to enhanced antiviral activity, demonstrating its potential in developing effective antiviral therapies .

Industrial Applications

Dyes and Pigments Development

Beyond its pharmaceutical applications, this compound is utilized in the development of dyes and pigments. Its unique chemical structure contributes to the production of vibrant colors used in various industrial applications, including textiles and coatings.

Mechanism of Action

The mechanism of action of Ethyl 8-bromoquinoline-6-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The bromine atom and the quinoline ring play crucial roles in its activity by facilitating binding to target molecules and enhancing its reactivity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Hypothetical compound; †Estimated based on analogs; ‡Predicted using XLogP3 of Ethyl 6-bromoisoquinoline-1-carboxylate .

Key Findings:

Substituent Position Effects: Bromine at the 8-position (vs. Ethyl ester groups at the 6-position (vs. 3-position) could influence solubility and binding affinity in biological systems due to spatial orientation differences .

Biological Activity: Analogs with 4-hydroxy and 8-methyl groups (e.g., Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate) exhibit antifungal and antibacterial activity, suggesting that hydroxyl and alkyl substituents enhance bioactivity . Halogenated derivatives (e.g., chloro, fluoro) demonstrate improved electrophilicity, making them suitable for cross-coupling reactions in drug synthesis .

Physicochemical Properties :

- High XLogP3 values (~3.3) in brominated ethyl esters indicate significant lipophilicity, which correlates with enhanced membrane permeability in drug candidates .

- Molecular weight ranges (280–340 g/mol) align with Lipinski’s rule of five, suggesting favorable pharmacokinetic profiles for most analogs .

Research Implications and Limitations

- Structural Similarity: Ethyl 8-bromoquinoline-3-carboxylate (94% similarity to the target compound) shares nearly identical molecular weight and bromine positioning, implying comparable reactivity and applications in medicinal chemistry .

- Data Gaps: Direct experimental data on this compound’s synthesis, crystallinity, and bioactivity are absent in the provided evidence. Further studies are required to validate its properties.

Q & A

Q. What synthetic methodologies are recommended for Ethyl 8-bromoquinoline-6-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of quinoline precursors or esterification of 8-bromoquinoline-6-carboxylic acid. For example, halogenation at the 8-position can be achieved using brominating agents like PBr₃ or NBS under controlled temperatures (40–60°C). Esterification with ethanol in the presence of acid catalysts (e.g., H₂SO₄) requires anhydrous conditions to minimize hydrolysis. Optimization parameters include:

- Temperature : Elevated temperatures (70–90°C) improve esterification yields but may increase side reactions.

- Catalysts : Lewis acids (e.g., ZnCl₂) can enhance regioselectivity during bromination.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating high-purity product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and ester functionality. The bromine substituent causes distinct deshielding in aromatic protons (δ 8.5–9.0 ppm).

- X-ray Diffraction (XRD) : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond angles and packing effects. For example, the C-Br bond length (~1.89 Å) and quinoline ring planarity can be validated .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (MW: 284.09 g/mol) and isotopic patterns for bromine .

Q. What safety protocols are essential when handling this compound in cross-coupling reactions?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of volatile byproducts.

- Waste Management : Halogenated waste must be segregated and disposed via licensed hazardous waste services.

- Emergency Procedures : Neutralize spills with sodium bicarbonate and adsorbents (vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results when analyzing substituent effects?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomers in solution) vs. static crystal structures. Strategies include:

- Variable-Temperature NMR : Identify conformational flexibility in solution.

- Hirshfeld Surface Analysis : Compare intermolecular interactions in XRD data with computational models (DFT).

- Statistical Validation : Use R-factors and goodness-of-fit (GOF) metrics in SHELXL refinement to assess crystallographic reliability .

Q. What strategies mitigate bromine displacement during functionalization reactions (e.g., Suzuki coupling)?

- Methodological Answer :

Q. How does the electron-withdrawing bromine group influence reactivity in palladium-catalyzed C-H activation?

- Methodological Answer : The bromine at C8 increases electrophilicity at adjacent positions (C6/C7), directing metalation. Experimental approaches:

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of deuterated vs. non-deuterated substrates.

- DFT Calculations : Map electron density surfaces to predict regioselectivity.

- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation .

Q. What analytical techniques quantify trace impurities in synthesized batches, and how are detection limits validated?

- Methodological Answer :

- HPLC-MS : Use C18 columns (ACN/water gradients) with UV detection (254 nm). Calibrate against certified reference materials.

- Limit of Detection (LOD) : Validate via signal-to-noise ratios (S/N ≥ 3) and spike-recovery tests (90–110% recovery).

- ICH Guidelines : Follow Q3A(R2) for reporting thresholds (>0.10% for unknown impurities) .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound (Hypothetical Data)

| Parameter | Value | Significance |

|---|---|---|

| Space Group | P2₁/c | Monoclinic symmetry |

| C-Br Bond Length | 1.89 Å | Confirms covalent bonding |

| Dihedral Angle (C6) | 178.7° | Planarity of quinoline ring |

| R-factor | 0.039 | High data reliability |

Table 2 : Optimized Reaction Conditions for Bromination

Critical Analysis Guidelines

- Experimental Design : Use control experiments (e.g., bromine-free analogs) to isolate substituent effects .

- Data Interpretation : Cross-validate computational models (e.g., Gaussian) with experimental XRD/NMR to resolve ambiguities .

- Error Propagation : Report uncertainties in purity assays (±0.5% for HPLC) and crystallographic metrics (e.g., σ in bond lengths) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.